(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group and a 2,5-dimethylphenoxy substituent at the 4-position. The stereochemistry (2S,4S) is critical for its conformational stability and interactions in medicinal chemistry applications, particularly as an intermediate in peptide synthesis or protease inhibitor design . The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses, while the 2,5-dimethylphenoxy moiety contributes to lipophilicity and steric effects, influencing binding affinity in biological systems .
Properties
IUPAC Name |
(2S,4S)-4-(2,5-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-11-6-7-12(2)15(8-11)23-13-9-14(16(20)21)19(10-13)17(22)24-18(3,4)5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOMBAMIZRHIR-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Variations
The table below compares the target compound with key analogs, highlighting substituent differences, stereochemistry, and physicochemical properties:
*Extrapolated from analogs with similar substituents.
Key Observations:
- Steric and Electronic Effects: The 2,5-dimethylphenoxy group in the target compound provides moderate steric bulk compared to bulkier substituents like tert-pentyl (LogD 3.5) or bromobiphenyl (LogD ~4.0). This balance may optimize membrane permeability while avoiding excessive hydrophobicity .
- Stereochemical Impact : The (2S,4S) configuration is conserved in analogs with enhanced metabolic stability, whereas the (2S,4R) diastereomer (e.g., 4-vinylbenzyloxy derivative) shows altered reactivity in coupling reactions due to spatial orientation .
- Acidity : The calculated pKa (~3.62) for the carboxylic acid group remains consistent across analogs, suggesting minimal electronic perturbation from substituents .
Pharmacological and Physicochemical Profiles
- Lipophilicity : The target compound’s LogD (~2.1) is intermediate, favoring both solubility and membrane penetration. Bulkier analogs (LogD 3.5–4.0) may exhibit prolonged half-lives but reduced aqueous solubility .
- Metabolic Stability: The 2,5-dimethylphenoxy group resists oxidative degradation better than electron-rich groups (e.g., vinylbenzyloxy), as evidenced by comparative microsomal stability assays .
- Bioactivity : In protease inhibition assays, the target compound shows higher selectivity (>10-fold) for thrombin compared to its 4-phenyl analog, attributed to optimized hydrophobic interactions with the enzyme’s S3 pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
